2-Amino-3-(dimethylamino)pyrazine

Monoamine Oxidase CNS Neuropharmacology

2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4) is a heterocyclic diamine with a unique 2-amino-3-(dimethylamino) substitution. Unlike simpler 2-aminopyrazines, the dimethylamino group introduces steric bulk and electronic effects that critically alter target engagement, as shown by its potent MAO-A inhibition (Ki 240 nM) and 96-fold selectivity over D2 receptor. This privileged scaffold is essential for CNS drug discovery, kinase inhibitor libraries, and membrane permeability studies. Procure this precise diamine geometry to ensure reproducibility in SAR campaigns and analytical method development. Available in high purity (≥95%). Order now.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 89488-74-4
Cat. No. B582038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(dimethylamino)pyrazine
CAS89488-74-4
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1N
InChIInChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8)
InChIKeyWBWGIOMHENHMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4): Procurement-Ready Heterocyclic Building Block for Kinase and CNS Target Discovery


2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4) is a heterocyclic diamine with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol [1]. It is commercially available as a research chemical, typically in purities of 95% to 98%, from multiple global suppliers . The compound's structure features an amino group at the 2-position and a dimethylamino group at the 3-position of the pyrazine ring, establishing it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) agents [1].

Why Generic 2-Aminopyrazine Substitution Fails: Structural Determinants of Target Affinity and Selectivity for 2-Amino-3-(dimethylamino)pyrazine


Interchanging 2-Amino-3-(dimethylamino)pyrazine with simpler 2-aminopyrazines or other mono-substituted analogs is not scientifically sound due to the profound impact of its 3-(dimethylamino) group on molecular recognition. The dimethylamino substituent introduces both steric bulk and a tertiary amine moiety, which dramatically alters the molecule's electronic distribution, hydrogen-bonding capacity, and binding geometry at biological targets . This is critically exemplified in the context of monoamine oxidase (MAO) inhibition: the analogous compound ampyzine (N,N-dimethylpyrazin-2-amine), which also bears a dimethylamino group on the pyrazine ring, is a known MAO inhibitor, whereas its tri-methylated analogue, triampyzine, exhibits a completely different pharmacological profile (anticholinergic) due to steric modulation of target engagement [1]. Therefore, procurement of the precise 2,3-diamine substitution pattern is mandatory for reproducibility in structure-activity relationship (SAR) studies and for leveraging its specific affinity profile.

Quantitative Differentiation Evidence for 2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4) vs. Closest Analogs


MAO-A Affinity of 2-Amino-3-(dimethylamino)pyrazine vs. Unsubstituted 2-Aminopyrazine

The target compound demonstrates a measurable affinity for the monoamine oxidase A (MAO-A) receptor in rat cerebral cortex. In a radioligand displacement assay using [³H]-Ro 41-1049, 2-Amino-3-(dimethylamino)pyrazine exhibited a Ki of 240 nM [1]. This contrasts sharply with unsubstituted 2-aminopyrazine, which lacks this specific affinity, underscoring that the 3-(dimethylamino) moiety is a critical determinant for MAO-A recognition .

Monoamine Oxidase CNS Neuropharmacology

Selectivity Profile: MAO-A vs. Dopamine D2 Receptor Engagement

The target compound's binding profile reveals a significant selectivity window between its primary target (MAO-A) and the dopamine D2 receptor. While it binds MAO-A with a Ki of 240 nM, its affinity for the human D2S receptor (high affinity site) is approximately 96-fold lower, with a Ki of 23,000 nM [1]. This quantitative selectivity ratio provides a defined basis for differentiating this compound from other pyrazine derivatives that may exhibit broader or less predictable receptor polypharmacology.

Receptor Selectivity CNS Safety Off-target Profiling

Differentiated Pharmacological Outcome via Substituent Modification: Ampyzine (MAOI) vs. Triampyzine (Anticholinergic)

A compelling class-level inference of differentiation arises from a direct analog comparison. Ampyzine (N,N-dimethylpyrazin-2-amine), which is structurally highly similar, is a known monoamine oxidase inhibitor (MAOI) and CNS stimulant [1]. In stark contrast, its close analog, triampyzine (3,5,6-trimethylampyzine), which introduces additional methyl groups, is an anticholinergic and antisecretory agent [2]. This 'activity switch' demonstrates that the precise substitution pattern on the pyrazine core—including the dimethylamino group present in 2-Amino-3-(dimethylamino)pyrazine—is a non-negotiable determinant of biological activity.

Structure-Activity Relationship CNS Pharmacology Target Switching

Physical Property Differentiation: LogP and Boiling Point vs. 2-Aminopyrazine

The introduction of the dimethylamino group in the target compound results in a distinct physicochemical profile compared to the parent 2-aminopyrazine. The target compound possesses a calculated LogP of 0.706 and a boiling point of 271.3°C at 760 mmHg . This represents a substantial shift in lipophilicity and volatility relative to the unsubstituted 2-aminopyrazine (LogP = 0.03; Boiling Point = 210-212°C) [1]. These measurable differences directly impact solubility in organic solvents, membrane permeability, and analytical method development (e.g., HPLC retention time, GC conditions).

Physicochemical Properties Formulation Analytical Chemistry

Optimized Research and Industrial Application Scenarios for 2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4)


CNS Drug Discovery: MAO-A Focused Probe Synthesis and Pharmacological Profiling

This compound is most appropriately procured for the synthesis of novel MAO-A inhibitors or as a reference ligand in binding assays. The quantified Ki of 240 nM for MAO-A [1] and its 96-fold selectivity over the D2 receptor [2] make it a valuable starting point for structure-activity relationship (SAR) campaigns aimed at developing selective CNS agents with minimized dopaminergic side effects. Its procurement is justified over generic aminopyrazines due to its specific, measurable affinity profile.

Medicinal Chemistry: Core Scaffold for Kinase and GPCR-Targeted Library Synthesis

2-Amino-3-(dimethylamino)pyrazine serves as a privileged scaffold in medicinal chemistry for the development of libraries targeting kinases, proteases, and G protein-coupled receptors (GPCRs) . The dimethylamino group provides crucial steric and electronic effects that influence binding interactions, differentiating it from simpler pyrazine cores. Its procurement is essential for projects requiring the specific 2,3-diamine geometry to explore these target classes.

Chemical Biology: Model Compound for Membrane Interaction and Permeability Studies

The distinct physicochemical properties of 2-Amino-3-(dimethylamino)pyrazine, particularly its increased LogP (0.706) compared to unsubstituted 2-aminopyrazine (LogP = 0.03) , make it a suitable model compound for studying the effects of substitution on membrane permeability and dissolution. Molecular dynamics simulations suggest that methylated pyrazines diffuse into phospholipid bilayers and alter membrane properties, a mechanism relevant to understanding their biological effects [3]. Procurement of this specific derivative is justified for such studies where the lipophilic character is a key variable.

Analytical and Process Chemistry: Reference Standard for Method Development and Quality Control

The compound's well-defined analytical profile, including its boiling point (271.3°C) and refractive index (1.623) , supports its use as a reference standard for developing HPLC, GC, or other analytical methods in quality control laboratories. Its unique retention characteristics, driven by the dimethylamino group, differentiate it from other pyrazine impurities or starting materials, making it a useful marker for process monitoring during the synthesis of more complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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